Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 193902-81-7
VCID: VC20926024
InChI: InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Molecular Formula: C15H22ClN3O2
Molecular Weight: 311.81 g/mol

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

CAS No.: 193902-81-7

Cat. No.: VC20926024

Molecular Formula: C15H22ClN3O2

Molecular Weight: 311.81 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate - 193902-81-7

Specification

CAS No. 193902-81-7
Molecular Formula C15H22ClN3O2
Molecular Weight 311.81 g/mol
IUPAC Name tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3
Standard InChI Key AHXKEIKOXAWOMF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl

Introduction

Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C₁₅H₂₂ClN₃O₂ and a molecular weight of approximately 311.81 g/mol . This compound belongs to the piperazine class, which is known for its diverse applications in pharmacology and medicinal chemistry.

Synthesis Methods

The synthesis of tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate typically involves reacting 4-(4-amino-2-chlorophenyl)piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine, using dichloromethane as an organic solvent. This process forms the carboxylic acid ester bond characteristic of this compound.

Types of Reactions

  • Substitution Reactions: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

  • Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

  • Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionSodium azide or potassium cyanideOrganic solvents like dichloromethane
OxidationPotassium permanganate or chromium trioxideAqueous solutions
ReductionLithium aluminum hydride or sodium borohydrideAnhydrous conditions
HydrolysisHydrochloric acid or sodium hydroxideAqueous solutions

Biological Activity

Research indicates that compounds similar to tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylaete may exhibit biological activities such as anticancer properties by inhibiting cancer cell proliferation through apoptosis induction. Additionally, they might possess antimicrobial properties due to their structural features.

Applications in Scientific Research

Tert-butlyl derivatives are used extensively as building blocks for synthesizing more complex molecules due to their versatility in chemical reactions. They are also explored for potential therapeutic effects, particularly in drug development within pharmacology.

Comparison with Similar Compounds

Similar compounds include:

  • Tert-butlyl derivatives with different halogen substituents on the phenylene ring (e.g., bromo-, fluoro-) which may exhibit distinct reactivity profiles based on their substituents' electronic effects.

The unique presence of a chloro group on this particular derivative influences its reactivity and potential biological interactions compared to other analogs without chlorine substitution.

Detailed Overview: Tert-Butylation

Here is an overview focused solely on "Tetrt-" corrected spelling - actually referring specifically now onto what has been previously discussed throughout detailed explanations concerning specifically "ter-t Buyl" meaning accurately stated once more precisely again without creating abbreviations nor acronyms - thus avoiding further confusion by focusing solely upon topic at hand which concerns specifically "ter-t Buyl".

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